N-Nitrosodiethylamine-d10

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

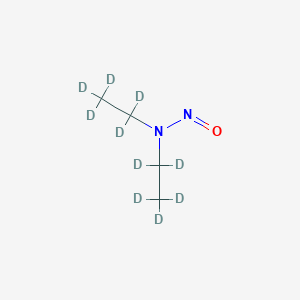

Structure

3D Structure

属性

IUPAC Name |

N,N-bis(1,1,2,2,2-pentadeuterioethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNQDOYYEUMPFS-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])[2H])N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Nitrosodiethylamine-d10 for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Nitrosodiethylamine-d10 (NDEA-d10), a deuterated isotopologue of the potent carcinogen N-Nitrosodiethylamine (NDEA). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It details the chemical properties of NDEA-d10, its critical application as an internal standard in quantitative analytical methodologies, and the toxicological significance of its non-deuterated counterpart. This guide includes structured data tables for key analytical parameters, detailed experimental protocols for its use in liquid and gas chromatography-mass spectrometry, and visual diagrams of experimental workflows and the carcinogenic signaling pathway of NDEA to facilitate a deeper understanding.

Introduction

This compound (NDEA-d10) is a stable, isotopically labeled form of N-Nitrosodiethylamine (NDEA). NDEA is a member of the nitrosamine class of compounds, which are recognized as probable human carcinogens and are often found as contaminants in food, water, tobacco smoke, and pharmaceutical products.[1][2] The potential for nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products has become a significant concern for regulatory bodies and the pharmaceutical industry.

The structural similarity and identical physicochemical properties of NDEA-d10 to NDEA, but with a distinct mass, make it an ideal internal standard for quantitative analysis.[2] The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based quantification as it effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby ensuring high accuracy and precision in analytical measurements.[3]

This guide will delve into the technical aspects of NDEA-d10, providing the necessary information for its effective use in a laboratory setting.

Chemical and Physical Properties

This compound is characterized by the substitution of all ten hydrogen atoms with deuterium. This isotopic labeling does not significantly alter its chemical reactivity but increases its molecular weight, allowing for its differentiation from the unlabeled NDEA by mass spectrometry.

| Property | Value | Reference |

| Chemical Name | N,N-bis(perdeuterioethyl)nitrous amide | [4][5] |

| Synonyms | Diethylnitrosamine-d10, DEN-d10, DENA-d10 | [6] |

| CAS Number | 1219794-54-3 | [1][4][5][6] |

| Molecular Formula | C₄D₁₀N₂O | [6] |

| Molecular Weight | 112.20 g/mol | [4][5] |

| Appearance | Typically a yellow oil or liquid | [7] |

| Purity | Often available at >98% or >99% isotopic and chemical purity | [1][6] |

Primary Use: Internal Standard in Quantitative Analysis

The predominant application of this compound is as an internal standard for the precise quantification of NDEA in various matrices.[2] This is particularly crucial in the analysis of pharmaceuticals, such as sartans (e.g., valsartan, losartan), where nitrosamine impurities have been detected.[8] Analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are commonly employed for this purpose.[3][9]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique. A known amount of the isotopically labeled standard (NDEA-d10) is added to the sample containing the unlabeled analyte (NDEA) at the beginning of the analytical procedure. The labeled and unlabeled compounds behave almost identically during extraction, cleanup, and chromatographic separation. In the mass spectrometer, they are distinguished by their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.

Experimental Workflow

The general workflow for the quantification of NDEA using NDEA-d10 as an internal standard is depicted below.

Experimental Protocols

Below are representative protocols for the analysis of NDEA in pharmaceutical and water samples using NDEA-d10 as an internal standard.

LC-MS/MS Method for NDEA in Valsartan

This protocol is adapted from methodologies published by regulatory agencies and in the scientific literature.[10]

1. Preparation of Standards and Solutions:

-

NDEA-d10 Internal Standard Stock Solution: Prepare a stock solution of NDEA-d10 in methanol at a concentration of 1 µg/mL.

-

NDEA Standard Stock Solution: Prepare a stock solution of NDEA in methanol at a concentration of 1 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the NDEA standard stock solution into a blank matrix (e.g., a solution of valsartan known to be free of NDEA). Each calibration standard should also be spiked with a constant concentration of the NDEA-d10 internal standard stock solution.

2. Sample Preparation:

-

Accurately weigh approximately 500 mg of the valsartan drug substance or powdered tablets into a centrifuge tube.

-

Add a known volume of the NDEA-d10 internal standard stock solution.

-

Add a suitable extraction solvent (e.g., methanol) and vortex to mix.

-

Sonicate the sample for 10-15 minutes.

-

Add water to the mixture, mix well, and sonicate again.

-

Centrifuge the sample at high speed (e.g., 15,000 rpm) for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient Elution: A suitable gradient to separate NDEA from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive ion electrospray ionization (ESI+) or atmospheric pressure chemical ionization (APCI).

-

Multiple Reaction Monitoring (MRM) Transitions: Monitor the transitions for NDEA and NDEA-d10 (see Table 2).

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of NDEA to the peak area of NDEA-d10 against the concentration of NDEA in the calibration standards.

-

Calculate the concentration of NDEA in the samples using the linear regression equation from the calibration curve.

GC-MS/MS Method for NDEA in Water

This protocol is based on methodologies for the analysis of nitrosamines in environmental samples.[11]

1. Preparation of Standards and Solutions:

-

Prepare stock and working solutions of NDEA and NDEA-d10 in a suitable solvent such as dichloromethane.

2. Sample Preparation (Solid-Phase Extraction - SPE):

-

To a 500 mL water sample, add a known amount of the NDEA-d10 internal standard.

-

Condition an SPE cartridge (e.g., activated coconut charcoal) with dichloromethane, methanol, and then reagent water.

-

Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

-

Wash the cartridge with reagent water and then dry it thoroughly under a stream of nitrogen.

-

Elute the nitrosamines from the cartridge with dichloromethane.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS/MS Conditions:

-

GC System: A gas chromatograph with a suitable inlet.

-

Column: A mid-polarity capillary column (e.g., DB-624 or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless or pulsed splitless.

-

Temperature Program: An optimized temperature ramp to ensure good separation of nitrosamines.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

MRM Transitions: Monitor the appropriate transitions for NDEA and NDEA-d10 (see Table 3).

4. Data Analysis:

-

Similar to the LC-MS/MS method, use the ratio of the peak area of NDEA to NDEA-d10 and a calibration curve to quantify the concentration of NDEA in the water sample.

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of NDEA using NDEA-d10 as an internal standard. These values can vary depending on the specific instrumentation and analytical conditions.

Table 2: Representative LC-MS/MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | Reference |

| NDEA | 103.1 | 75.1 | 47.1 | 14 - 21 | [8][10] |

| NDEA-d10 | 113.1 | 80.1 | 52.1 | ~15 - 25 | [8] |

Table 3: Representative GC-MS/MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | Reference |

| NDEA | 102 | 74 | 44 | ~10 - 15 | [9] |

| NDEA-d10 | 112 | 84 | 56 | ~10 - 15 | [9] |

Table 4: Reported Limits of Detection (LOD) and Quantification (LOQ)

| Method | Matrix | LOD | LOQ | Reference |

| LC-MS/MS | Valsartan Drug Substance | - | 0.05 µg/g | [10] |

| LC-MS/MS | Valsartan API | 0.5 ppb | 1.5 ppb | [6] |

| GC-MS/MS | Drinking Water | 0.01 ng/L (instrumental) | 0.1 - 0.5 ng/L | [12] |

Toxicological Significance of N-Nitrosodiethylamine (NDEA)

The use of NDEA-d10 is intrinsically linked to the need to monitor its non-deuterated, carcinogenic counterpart, NDEA. NDEA is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans.

Mechanism of Carcinogenesis

The carcinogenicity of NDEA is dependent on its metabolic activation, primarily by cytochrome P450 enzymes in the liver, such as CYP2E1 and CYP2A6.[1][5] This bioactivation process involves the hydroxylation of the α-carbon of one of the ethyl groups. The resulting unstable intermediate decomposes to form a highly reactive ethyldiazonium ion. This electrophilic species can then react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts, such as O⁶-ethylguanine and O⁴-ethylthymidine.[4][5] These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing during DNA replication, resulting in mutations and initiating the process of carcinogenesis.[7]

The cellular response to NDEA-induced DNA damage can vary. If the damage is extensive, it may trigger programmed cell death (apoptosis).[13] However, if the cell survives and the DNA damage is not properly repaired, the resulting mutations can lead to uncontrolled cell proliferation and tumor formation.[8]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the carcinogenic impurity NDEA in a variety of matrices, most notably in pharmaceutical products. Its use in isotope dilution mass spectrometry provides the reliability required to meet stringent regulatory standards. A thorough understanding of its application in established analytical protocols, combined with an appreciation for the toxicological implications of NDEA, is essential for scientists working in drug safety, quality control, and environmental analysis. This guide has provided a detailed overview of these aspects to support the scientific community in addressing the challenges posed by nitrosamine impurities.

References

- 1. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gcms.cz [gcms.cz]

- 3. helixchrom.com [helixchrom.com]

- 4. N-nitrosodiethylamine mechanistic data and risk assessment: bioactivation, DNA-adduct formation, mutagenicity, and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hesiglobal.org [hesiglobal.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. The DNA damage-induced cell death response: a roadmap to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | DNA Damage-Induced Inflammatory Microenvironment and Adult Stem Cell Response [frontiersin.org]

- 10. hsa.gov.sg [hsa.gov.sg]

- 11. americanlaboratory.com [americanlaboratory.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. DNA damage-induced cell death: lessons from the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Deuterated N-Nitrosodiethylamine (NDEA) in Scientific Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of deuterated N-nitrosodiethylamine (NDEA), specifically NDEA-d10, in scientific research. This stable isotope-labeled compound is a critical tool in analytical chemistry and metabolic studies, offering enhanced accuracy and deeper insights into the behavior of its non-deuterated counterpart.

Core Applications of Deuterated NDEA

Deuterated NDEA (NDEA-d10) serves two primary purposes in research:

-

Internal Standard in Quantitative Analysis: The most prevalent use of NDEA-d10 is as an internal standard in mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Its structural and chemical similarity to the target analyte (NDEA) allows it to mimic the behavior of NDEA during sample preparation, extraction, and analysis. This corrects for variations in the analytical process, leading to more accurate and precise quantification of NDEA in diverse matrices, including pharmaceuticals, water, and food.[2][3]

-

Tracer in Metabolic Studies: Deuterated compounds are instrumental in tracing the metabolic fate of molecules within biological systems. By introducing NDEA-d10, researchers can track its biotransformation, identify metabolites, and study pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). While specific detailed protocols for NDEA metabolic studies using deuterated forms are less common in readily available literature, the principles are well-established for related nitrosamines like N-nitrosodimethylamine (NDMA). These studies help in understanding the mechanisms of toxicity and carcinogenesis associated with NDEA exposure.

Isotope Dilution Analysis Workflow

The use of NDEA-d10 as an internal standard follows the principle of isotope dilution analysis. A known amount of the deuterated standard is added to the sample at the beginning of the analytical process. The ratio of the native analyte to the internal standard is then measured by the mass spectrometer.

Experimental Protocols

Below are detailed methodologies for the quantification of NDEA in pharmaceutical and water samples using NDEA-d10 as an internal standard.

Quantification of NDEA in Valsartan Drug Substance by GC-MS/MS

This protocol is adapted from methodologies recommended by regulatory agencies for the analysis of nitrosamine impurities in pharmaceuticals.[1][4][5]

1. Reagents and Materials:

-

N-Nitrosodiethylamine (NDEA) analytical standard

-

N-Nitrosodiethylamine-d10 (NDEA-d10) internal standard

-

Dichloromethane (DCM), GC grade

-

Methanol, HPLC grade

-

0.45 µm nylon membrane filters

-

15 mL centrifuge tubes

-

GC-MS/MS system

2. Standard and Sample Preparation:

-

Internal Standard Stock Solution: Prepare a stock solution of NDEA-d10 in methanol at a concentration of 500 ng/mL.[6]

-

Internal Standard Working Solution: Dilute the internal standard stock solution with a suitable solvent to achieve a working concentration, for example, 20 ng/mL in a mixture of methanol and water.[6]

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of NDEA into a blank matrix (a solution without the drug substance) and adding a constant concentration of the NDEA-d10 internal standard. Typical concentration ranges for calibration curves are from 1 to 100 ng/mL (ppb).[1]

-

Sample Preparation:

-

Accurately weigh 0.5 g of Valsartan drug substance into a 15 mL centrifuge tube.[1]

-

Add a specific volume of the NDEA-d10 internal standard solution.

-

Add 5 mL of DCM to the tube.[1]

-

Vortex the sample for 1 minute and then centrifuge at 3000 rpm for 5 minutes.[1]

-

Filter the supernatant through a 0.45 µm nylon membrane into a GC vial for analysis.[1]

-

3. GC-MS/MS Instrumental Parameters:

-

GC Column: DB-Wax, 30 m x 0.25 mm, 0.5 µm film thickness, or equivalent.[7]

-

Injection Mode: Splitless

-

Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

-

MS Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

NDEA transitions: Monitor appropriate precursor to product ion transitions (e.g., m/z 102 -> 74 and 102 -> 44).

-

NDEA-d10 transitions: Monitor appropriate precursor to product ion transitions (e.g., m/z 112 -> 80 and 112 -> 50).

-

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of NDEA to the peak area of NDEA-d10 against the concentration of NDEA in the calibration standards.

-

Determine the concentration of NDEA in the samples by interpolating the peak area ratio from the calibration curve.

Quantification of NDEA in Water by Isotope Dilution GC-MS/MS

This protocol is based on a validated method for the analysis of nitrosamines in various water matrices.[2][3][8]

1. Reagents and Materials:

-

N-Nitrosodiethylamine (NDEA) analytical standard

-

This compound (NDEA-d10) internal standard

-

Solid Phase Extraction (SPE) cartridges (e.g., coconut charcoal based)

-

Methanol, HPLC grade

-

Dichloromethane (DCM), GC grade

-

Sodium thiosulfate

-

GC-MS/MS system

2. Standard and Sample Preparation:

-

Internal Standard Stock Solution: Prepare a 1 mg/L stock solution of NDEA-d10 in methanol.[8]

-

Calibration Standards: Prepare calibration standards in ultrapure water with NDEA concentrations ranging from approximately 1 to 100 ng/L.

-

Sample Preparation:

-

Collect a 500 mL water sample. If residual chlorine is present, quench with sodium thiosulfate.[8]

-

Spike the sample with a known amount of the NDEA-d10 internal standard solution (e.g., 25 µL of a 1 mg/L solution).[8]

-

Perform Solid Phase Extraction (SPE) by passing the water sample through an activated SPE cartridge.

-

Elute the retained analytes from the SPE cartridge with dichloromethane.

-

Concentrate the eluate to a final volume of 1 mL for GC-MS/MS analysis.

-

3. GC-MS/MS Instrumental Parameters:

-

The instrumental parameters can be similar to those described for the analysis of pharmaceutical samples, with optimization of the temperature program and MRM transitions as needed for the specific instrument and column used.

4. Data Analysis:

-

Quantification is performed using the isotope dilution method as described previously.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for analytical methods using NDEA-d10 as an internal standard.

Table 1: Method Detection and Quantification Limits

| Analyte | Matrix | Method | LOD | LOQ | Reference |

| NDEA | Valsartan | GC-MS/MS | 0.9 ng/mL (ppb) | 3.1 ng/mL (ppb) | [1] |

| NDEA | Valsartan | Headspace GC/MS | 0.01 ppm | 0.05 ppm | [7] |

| NDEA | Water | GC-MS/MS | 0.4-4 ng/L | - | [2] |

| NDEA | Metformin | LC-MS/MS | 1.9 ng/mL | 7.5 ng/mL | [9] |

Table 2: Recovery Studies

| Analyte | Matrix | Spiking Level | Recovery (%) | Reference |

| NDEA | Valsartan | 5 ppb | 81% | [1] |

| NDEA | Water (Tap) | 10 ng/L | 82-102% | [8] |

| NDEA | Water (Tap) | 100 ng/L | 82-102% | [8] |

Metabolic Fate of Deuterated NDEA

The study of the metabolic fate of xenobiotics is crucial for understanding their pharmacological and toxicological profiles. The use of deuterated compounds like NDEA-d10 allows for the differentiation of the administered compound and its metabolites from endogenous molecules.

While detailed experimental protocols for the metabolic fate of deuterated NDEA are not as prevalent in the literature as analytical methods, studies on related compounds demonstrate the principle. For instance, research on deuterated N-nitrosodimethylamine (NDMA) has been conducted to investigate its metabolism and the kinetic isotope effect. These studies often involve administering the deuterated compound to an animal model and subsequently analyzing biological samples (urine, blood, tissues) using mass spectrometry to identify and quantify the parent compound and its deuterated metabolites. This allows for the elucidation of metabolic pathways and can provide insights into how structural modifications, such as deuteration, can affect the rate of metabolism and, consequently, the compound's biological activity and toxicity.

Conclusion

Deuterated N-nitrosodiethylamine (NDEA-d10) is an indispensable tool for researchers in analytical chemistry, toxicology, and drug development. Its primary application as an internal standard in mass spectrometry-based methods significantly enhances the accuracy and reliability of NDEA quantification in a variety of matrices. Furthermore, its use as a tracer in metabolic studies provides valuable insights into the biotransformation and pharmacokinetic properties of NDEA. The methodologies and data presented in this guide underscore the critical role of deuterated NDEA in advancing our understanding of this important compound.

References

- 1. gcms.cz [gcms.cz]

- 2. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of N-Nitrosamines in Valsartan | Separation Science [sepscience.com]

- 5. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium isotope effects in carcinogenesis by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

N-Nitrosodiethylamine-d10 (CAS: 1219794-54-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Nitrosodiethylamine-d10 (NDEA-d10), a deuterated analogue of the potent hepatocarcinogen N-Nitrosodiethylamine (NDEA). Due to its utility as an internal standard in analytical chemistry, particularly for the detection of nitrosamine impurities in pharmaceutical products, a thorough understanding of its properties and handling is crucial. This document covers its physicochemical characteristics, toxicological profile, metabolic pathways, and detailed experimental protocols for its use.

Physicochemical Properties

This compound is a stable, isotopically labeled form of N-Nitrosodiethylamine. Its physical and chemical properties are summarized in the table below. The properties of the non-deuterated form are also provided for comparison.

| Property | This compound | N-Nitrosodiethylamine |

| CAS Number | 1219794-54-3[1][2][3] | 55-18-5[4] |

| Molecular Formula | C₄D₁₀N₂O[3] | C₄H₁₀N₂O[5] |

| Molecular Weight | 112.20 g/mol [2][3] | 102.14 g/mol [4] |

| Synonyms | N-Nitrosodiethyl-d10-amine, N-Nitroso-diethylamine D10, DEN-d10, DENA-d10[1][2][3] | NDEA, Diethylnitrosamine, DEN, DENA[5] |

| Appearance | Yellow liquid[4] | Pale yellow liquid[4] |

| Density | Not specified | 0.94 g/cm³[4] |

| Boiling Point | Not specified | 177 °C[4] |

| Solubility | Soluble in organic solvents[6] | Soluble in water, lipids, and other organic solvents[5] |

| Storage | 2°C - 8°C, protect from light[3] | Not specified |

Toxicological Profile

| Toxicity Data (for N-Nitrosodiethylamine) | Value | Species | Route |

| LD50 | 220 mg/kg[4] | Rat | Oral |

| LD50 | 280 mg/kg[7] | Rat | Oral |

| LD50 | 200 mg/kg[7][8] | Mouse | Oral |

| LD50 | 132 mg/kg[7] | Mouse | Intraperitoneal |

| LD50 | 250 mg/kg[7] | Guinea pig | Oral |

Metabolic Activation and DNA Adduct Formation

The carcinogenicity of N-Nitrosodiethylamine is attributed to its metabolic activation by cytochrome P450 enzymes in the liver. This process leads to the formation of highly reactive electrophilic species that can alkylate DNA, resulting in mutations and potentially initiating carcinogenesis.

Caption: Metabolic activation of N-Nitrosodiethylamine.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of N-nitrosamine impurities in various matrices, particularly in pharmaceutical drug substances and products, by liquid chromatography-mass spectrometry (LC-MS/MS).

General Workflow for Nitrosamine Analysis

The following diagram illustrates a typical workflow for the analysis of nitrosamine impurities in a drug product using this compound as an internal standard.

Caption: General workflow for nitrosamine analysis.

Detailed Protocol for Quantification of NDEA in Losartan Potassium

This protocol is a representative example based on published methods for the analysis of nitrosamine impurities in sartan drugs[9][10][11].

4.2.1. Reagents and Materials

-

This compound (CAS: 1219794-54-3)

-

N-Nitrosodiethylamine (NDEA) certified reference standard

-

Losartan Potassium drug substance

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Volumetric flasks, pipettes, and syringes

-

Centrifuge tubes (15 mL)

-

Syringe filters (0.2 µm, nylon)

-

LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

4.2.2. Preparation of Solutions

-

Internal Standard (ISTD) Stock Solution (e.g., 1 µg/mL of NDEA-d10): Accurately weigh a suitable amount of NDEA-d10 and dissolve it in methanol to obtain the desired concentration.

-

Analyte Stock Solution (e.g., 1 µg/mL of NDEA): Prepare in the same manner as the ISTD stock solution using the NDEA reference standard.

-

Working Solutions:

-

ISTD Working Solution: Dilute the ISTD stock solution with a suitable solvent (e.g., water:methanol 95:5) to the final concentration used for spiking the samples.

-

Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution and spiking with the ISTD working solution to cover the desired concentration range.

-

4.2.3. Sample Preparation

-

Accurately weigh approximately 100 mg of Losartan Potassium into a 15 mL centrifuge tube[10].

-

Add a known volume of the ISTD working solution.

-

Add 5 mL of sample diluent (e.g., water:methanol 95:5) and vortex for 2 minutes[10].

-

Place the sample on a shaker at 450 rpm for 40 minutes[10].

-

Centrifuge the sample at 5000 rpm for 10 minutes[10].

-

Filter the supernatant through a 0.2 µm nylon syringe filter into an LC-MS vial[10].

4.2.4. LC-MS/MS Conditions (Example)

-

LC Column: Zorbax Eclipse Plus Phenyl-Hexyl, RRHD 2.1 x 100mm 1.8µm or equivalent[10].

-

Mobile Phase A: 0.2% formic acid in water[10].

-

Mobile Phase B: Methanol[10].

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C[10].

-

Injection Volume: 20 µL[10].

-

Ionization Mode: Positive ESI or APCI.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the appropriate precursor to product ion transitions for NDEA and NDEA-d10.

4.2.5. Quantification

Construct a calibration curve by plotting the peak area ratio of NDEA to NDEA-d10 against the concentration of NDEA in the calibration standards. Determine the concentration of NDEA in the sample by interpolating its peak area ratio from the calibration curve.

Synthesis Outline

The synthesis of this compound follows the general principle of nitrosation of a secondary amine. The key starting material is deuterated diethylamine (diethylamine-d10).

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | C4H10N2O | CID 137628712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. N-Nitrosodiethylamine - Wikipedia [en.wikipedia.org]

- 6. This compound (Diethylnitrosamine-d10; DEN-d10) | bioactive compound | CAS 1219794-54-3 | Buy this compound (Diethylnitrosamine-d10; DEN-d10) from Supplier InvivoChem [invivochem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. shimadzu.com [shimadzu.com]

- 10. agilent.com [agilent.com]

- 11. brieflands.com [brieflands.com]

N-Nitrosodiethylamine-d10 material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, toxicological properties, and experimental considerations for N-Nitrosodiethylamine-d10 (NDEA-d10). This deuterated nitrosamine is a critical analytical standard and research tool in studies of N-nitrosamine carcinogenicity and metabolism. Given its classification as a probable human carcinogen, stringent safety protocols are paramount when handling this compound.

Section 1: Chemical and Physical Properties

This compound is the isotopically labeled analog of N-Nitrosodiethylamine (NDEA), where the ten hydrogen atoms on the two ethyl groups have been replaced with deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based analytical methods.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₄D₁₀N₂O | [1][2] |

| Molecular Weight | 112.20 g/mol | [1][2] |

| CAS Number | 1219794-54-3 | [1][2] |

| Appearance | Light yellow to yellow liquid/grease | [3] |

| Solubility | Soluble in water, lipids, and other organic solvents. | [2][4] |

| Storage Temperature | Store at -20°C or -80°C for long-term storage. | [1][5] |

Section 2: Safety and Hazard Information

NDEA-d10, like its non-deuterated counterpart, is classified as a probable human carcinogen and requires handling with extreme caution in a controlled laboratory setting.

Table 2: Hazard Identification and Safety Precautions

| Hazard Statement | Precautionary Measures | First Aid |

| Toxic if swallowed. | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. | If swallowed: Immediately call a poison center or doctor. Rinse mouth. |

| May cause cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use personal protective equipment as required. | If exposed or concerned: Get medical advice/attention. |

| Suspected of causing genetic defects. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use personal protective equipment as required. | If exposed or concerned: Get medical advice/attention. |

| May be harmful if inhaled or absorbed through the skin. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. | If inhaled: Remove person to fresh air and keep comfortable for breathing. If on skin: Wash with plenty of water. |

Personal Protective Equipment (PPE): A comprehensive list of required PPE includes a lab coat (back-closure gown recommended), double nitrile rubber gloves, and CSA-approved safety glasses. For certain procedures, a NIOSH-approved N-95 respirator may be necessary.[6][7]

Section 3: Metabolic Activation and Mechanism of Carcinogenicity

N-Nitrosodiethylamine requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The metabolic pathway leads to the formation of reactive electrophiles that can form adducts with DNA, leading to mutations and the initiation of cancer.

Metabolic Activation Pathway

The metabolic activation of NDEA proceeds through the following key steps:

-

α-Hydroxylation: CYP enzymes, particularly CYP2E1, catalyze the hydroxylation of one of the α-carbon atoms of the ethyl groups.[5]

-

Decomposition: The resulting α-hydroxy-N-nitrosodiethylamine is unstable and spontaneously decomposes.

-

Formation of Ethyldiazonium Ion: This decomposition releases acetaldehyde and generates a highly reactive ethyldiazonium ion.

-

DNA Adduct Formation: The ethyldiazonium ion is a potent ethylating agent that can react with nucleophilic sites on DNA bases, forming various DNA adducts. The formation of O⁶-ethyldeoxyguanosine and O⁴-ethyldeoxythymidine are considered to be key mutagenic lesions.[5]

Caption: Metabolic activation of N-Nitrosodiethylamine leading to DNA damage and cancer initiation.

Section 4: Experimental Protocols and Methodologies

The following sections provide summaries of key experimental procedures involving N-nitrosodiethylamine. These are intended as overviews and for detailed, step-by-step protocols, consultation of the cited literature is essential.

Induction of Carcinogenesis in Rodents

N-nitrosodiethylamine is widely used to induce tumors in animal models, particularly hepatocellular carcinoma in rats and mice.

Objective: To induce tumor formation in rodents for carcinogenicity studies.

Methodology Summary:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[2][8]

-

Compound Preparation: N-Nitrosodiethylamine is typically dissolved in sterile saline or drinking water.[2][9]

-

Administration:

-

Intraperitoneal (i.p.) Injection: A single i.p. injection of NDEA (e.g., 200 mg/kg body weight in rats) can be used to initiate hepatocarcinogenesis.[9]

-

Drinking Water: Continuous administration in drinking water at low concentrations (e.g., 0.5 mg/100 ml for rats) over an extended period can also induce tumors.[2]

-

-

Monitoring: Animals are monitored for signs of toxicity and tumor development. Body weight is recorded regularly.

-

Termination and Analysis: At the end of the study period (which can range from weeks to months), animals are euthanized, and target organs (primarily the liver) are collected for histopathological analysis to identify and characterize tumors.[2][9]

Detection of DNA Adducts by ³²P-Postlabeling Assay

This highly sensitive method is used to detect and quantify DNA adducts formed by carcinogens like NDEA.

Objective: To measure the levels of NDEA-induced DNA adducts in target tissues.

Methodology Summary:

-

DNA Isolation: High-quality DNA is isolated from the target tissue (e.g., liver) of NDEA-exposed animals.

-

DNA Digestion: The DNA is enzymatically hydrolyzed to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: The bulky, hydrophobic NDEA-DNA adducts can be enriched from the normal nucleotides, often using nuclease P1 digestion.[10][11]

-

³²P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[10][12]

-

Chromatographic Separation: The ³²P-labeled adducts are separated from the excess [γ-³²P]ATP and normal nucleotides using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1][4]

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷-10⁹ normal nucleotides.[10][11]

Caption: A simplified workflow of the ³²P-postlabeling assay for DNA adduct detection.

Genotoxicity Assessment using the Comet Assay

The comet assay (single-cell gel electrophoresis) is a versatile method for measuring DNA strand breaks in individual cells.

Objective: To assess the genotoxic potential of NDEA by detecting DNA damage.

Methodology Summary:

-

Cell Preparation: A single-cell suspension is prepared from the target tissue or cell culture exposed to NDEA.[8]

-

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. DNA with strand breaks will migrate from the nucleus towards the anode, forming a "comet tail". The amount of DNA in the tail is proportional to the extent of DNA damage.[13]

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

-

Image Analysis: Comet images are analyzed using specialized software to quantify the extent of DNA damage, typically by measuring parameters such as tail length, tail intensity, and tail moment.[8][13]

Section 5: Analytical Methodologies

Accurate quantification of this compound is crucial for its use as an internal standard in various analytical applications, particularly in the analysis of N-nitrosamine impurities in pharmaceuticals and environmental samples.

Table 3: Analytical Techniques for N-Nitrosodiethylamine Detection

| Technique | Description | Key Considerations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A common method for the analysis of volatile nitrosamines. Separation is achieved on a GC column followed by detection using a mass spectrometer. | Requires appropriate sample preparation, such as liquid-liquid extraction or solid-phase extraction, to remove matrix interferences.[14] |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Offers high sensitivity and selectivity for the analysis of nitrosamines in complex matrices like pharmaceutical drug products. | The choice of ionization source (e.g., APCI) and MS/MS transitions is critical for achieving low detection limits.[15] |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | A less sensitive but more accessible method for the quantification of NDEA. | Detection is typically performed at around 230 nm. The mobile phase composition needs to be optimized for adequate separation from other components.[3][16] |

Section 6: Conclusion

This compound is an indispensable tool for research into the toxicology and analytical detection of N-nitrosamines. Its carcinogenic nature necessitates rigorous adherence to safety protocols. A thorough understanding of its metabolic activation, mechanism of action, and the experimental methodologies used for its study is essential for professionals in the fields of toxicology, pharmacology, and drug development. This guide provides a foundational overview to support the safe and effective use of this important research chemical.

References

- 1. DNA adducts from N-nitrosodiethanolamine and related beta-oxidized nitrosamines in vivo: (32)P-postlabeling methods for glyoxal- and O(6)-hydroxyethyldeoxyguanosine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rat hepatocarcinogenesis induced by N-nitrosodiethylamine and N-nitrosomorpholine continuously administered at low doses. From basophilic areas of hepatocytes to hepatocellular tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 4. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 5. Carcinogenesis in rats by nitrosodimethylamine and other nitrosomethylalkylamines at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lsuhsc.edu [lsuhsc.edu]

- 7. uwo.ca [uwo.ca]

- 8. Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The 32P-postlabeling assay for DNA adducts | Semantic Scholar [semanticscholar.org]

- 12. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 21stcenturypathology.com [21stcenturypathology.com]

- 14. osha.gov [osha.gov]

- 15. An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. helixchrom.com [helixchrom.com]

Toxicological Profile of N-Nitrosodiethylamine-d10: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodiethylamine (NDEA) is a potent, well-characterized carcinogen and mutagen.[1][3] It belongs to the nitrosamine class of compounds, which are known for their genotoxic and carcinogenic properties in a wide range of animal species.[4] The carcinogenicity of NDEA is not species-specific, and its metabolism in animals shows similarities to that in human tissues, suggesting a high probability of carcinogenicity in humans.[4] This guide summarizes the available toxicological data on NDEA, including its physicochemical properties, carcinogenicity, genotoxicity, and metabolism, and provides an overview of relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of NDEA and its deuterated form, NDEA-d10, is presented below.

| Property | N-Nitrosodiethylamine (NDEA) | N-Nitrosodiethylamine-d10 (NDEA-d10) | Reference(s) |

| CAS Number | 55-18-5 | 1219794-54-3 | [5] |

| Molecular Formula | C4H10N2O | C4D10N2O | [3][5] |

| Molecular Weight | 102.14 g/mol | 112.20 g/mol | [3][5] |

| Appearance | Clear, slightly yellow liquid | Not specified | [3] |

| Boiling Point | 175-177 °C | Not specified | [3] |

Carcinogenicity

NDEA is a potent carcinogen, inducing tumors in multiple organ systems across various animal species.[4][6] Its carcinogenic effects have been observed even with short-term exposure.[6]

Carcinogenicity Studies in Animals

| Species | Route of Administration | Target Organs | Key Findings | Reference(s) |

| Rats | Intraperitoneal | Liver, Kidney | A single administration of NDEA induced liver and kidney tumors. | [6] |

| Mice | Oral gavage | Liver, Forestomach, Lungs | Dose-dependent increase in tumor incidence. | [7][8] |

| Syrian Golden Hamsters | Intratracheal instillation | Respiratory organs (100% tumor incidence) | NDEA was found to be a more potent respiratory carcinogen compared to other nitrosamines like NDMA and N-nitrosomorpholine at the tested dose. | [9][10] |

Carcinogenic Potency

The carcinogenic potency of NDEA is among the highest of the nitrosamines.[4] The Benchmark Dose Lower Confidence Limit 10 (BMDL10) for NDEA, which represents the lower 95% confidence limit on the dose that produces a 10% increased cancer risk, has been reported to be in the range of 0.018 to 0.034 mg/kg body weight/day.[4]

Genotoxicity

NDEA is a genotoxic compound that induces DNA damage, leading to mutations.[7][11] Its genotoxicity is a critical factor in its carcinogenic mechanism.

In Vivo Genotoxicity Assays

| Assay | Species | Tissue | Key Findings | Reference(s) |

| Transgenic Rodent (TGR) Mutation Assay | Mice and Rats | Liver | Statistically significant increases in NDEA-induced mutations were observed. | [7][11] |

| Duplex Sequencing | Mice and Rats | Liver | Detected statistically significant increases in mutation frequency at low doses of NDEA. | [7][11] |

| Comet Assay | Mice | Liver | Elevated DNA damage was measured as % tail DNA. | [7] |

| Micronucleus Test (in hen's eggs) | Hen's Eggs | Erythrocytes | NDEA produced clearly positive, dose-dependent, and reproducible results. | [12] |

Genotoxicity Dose-Response

Studies have established a dose-response relationship for the genotoxicity of NDEA. For instance, in mice, the benchmark dose (BMD) analysis showed a BMDL50 (the lower confidence limit on the dose that gives a 50% response) of 0.03 mg/kg/day for the TGR assay and 0.04 mg/kg/day for duplex sequencing.[7]

Metabolism and Mechanism of Action

The toxicity of NDEA is dependent on its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[13][14]

Metabolic Activation Pathway

The metabolic activation of NDEA involves the following key steps:

-

α-Hydroxylation: CYP enzymes, particularly CYP2E1, catalyze the hydroxylation of the α-carbon of one of the ethyl groups of NDEA.[14][15]

-

Formation of an Unstable Intermediate: This hydroxylation leads to the formation of an unstable α-hydroxy-N-nitrosodiethylamine.

-

Generation of the Ethyldiazonium Ion: The unstable intermediate spontaneously decomposes, releasing acetaldehyde and water to form the highly reactive ethyldiazonium ion.[15]

-

DNA Alkylation: The ethyldiazonium ion is a powerful electrophile that can react with nucleophilic sites in DNA, leading to the formation of DNA adducts (ethylation of DNA bases).[13][15] This DNA alkylation is a critical initiating event in NDEA-induced carcinogenesis.[13]

Caption: Metabolic activation pathway of N-Nitrosodiethylamine (NDEA).

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of NDEA's toxicology. Below are generalized methodologies for key experiments.

In Vivo Carcinogenicity Study in Rodents

This protocol provides a framework for assessing the long-term carcinogenic potential of a substance like NDEA.

Caption: Generalized workflow for an in vivo carcinogenicity study.

Methodology:

-

Animal Selection: Typically, rats or mice are used. A sufficient number of animals per group (e.g., 50 per sex) is required to achieve statistical power.

-

Dose Selection: At least three dose levels and a concurrent control group are used. Doses are selected based on preliminary toxicity studies to establish a maximum tolerated dose (MTD).

-

Administration: NDEA is administered for a significant portion of the animal's lifespan (e.g., up to 2 years for rodents).[16] The route of administration should be relevant to potential human exposure (e.g., oral).

-

In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.

-

Pathology: At the end of the study, a full necropsy is performed. All organs are examined macroscopically, and a comprehensive set of tissues is collected and preserved for histopathological evaluation by a qualified pathologist.

-

Data Analysis: Tumor incidence, multiplicity, and latency are statistically analyzed to determine the carcinogenic potential of the substance.

In Vivo Comet Assay for DNA Damage

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

-

Animal Dosing: Male C57BL/6N mice are administered NDEA (e.g., by oral gavage) for two consecutive days.[7]

-

Tissue Collection: A few hours after the final dose, animals are euthanized, and the liver is harvested.

-

Cell Isolation: A single-cell suspension is prepared from the liver tissue.

-

Slide Preparation: The isolated cells are embedded in a low-melting-point agarose gel on a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and separate DNA fragments based on size.

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the "comets" are visualized and scored using fluorescence microscopy and image analysis software. The percentage of DNA in the tail is a measure of DNA damage.

In Vitro Metabolic Activation Assay

This assay is used to study the metabolism of NDEA and the role of specific enzymes.

Methodology:

-

Preparation of Liver Microsomes: Liver microsomes, which contain a high concentration of CYP enzymes, are isolated from untreated or pre-treated (e.g., with ethanol or phenobarbital to induce specific CYPs) rats.[14]

-

Incubation: The microsomes are incubated with NDEA in the presence of an NADPH-generating system and oxygen, which are required for CYP enzyme activity.[13]

-

Metabolite Analysis: The reaction mixture is analyzed at different time points to measure the disappearance of the parent compound (NDEA) and the formation of metabolites (e.g., acetaldehyde). This is typically done using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Enzyme Inhibition Studies: To identify the specific CYP isozymes involved, inhibitory antibodies or chemical inhibitors for specific CYPs can be added to the incubation mixture. A reduction in NDEA metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.[14]

Conclusion

N-Nitrosodiethylamine (NDEA) is a potent genotoxic carcinogen with a well-established toxicological profile. Its carcinogenicity is mediated by metabolic activation to a reactive ethyldiazonium ion that causes DNA damage. While direct toxicological data for NDEA-d10 are scarce, its toxicological properties are expected to be very similar to those of NDEA. The information presented in this guide, including quantitative toxicity data and experimental methodologies, provides a crucial resource for researchers, scientists, and drug development professionals in assessing the potential risks associated with exposure to this class of compounds. Rigorous testing and adherence to established protocols are essential for the safety assessment of any substance containing or potentially forming N-nitrosamines.

References

- 1. glpbio.com [glpbio.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. N-Nitrosodiethylamine | C4H10N2O | CID 5921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. health.ec.europa.eu [health.ec.europa.eu]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications [mdpi.com]

- 7. Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Comparative study on the carcinogenicity of N-nitrosodiethylamine, N-nitrosodimethylamine, N-nitrosomorpholine, N-nitrosopyrrolidine and N-nitrosodi-n-propylamine to the lung of Syrian golden hamsters following intermittent instillations to the trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative study on the carcinogenicity of N-nitrosodiethylamine and benzo[a]pyrene to the lung of Syrian golden hamsters induced by intermittent instillations to the trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo genetic toxicity assessments for nitrosamines | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]

- 12. Investigating genotoxic and hematotoxic effects of N-nitrosodimethylamine, N-nitrosodiethylamine and N-nitrosodiethanolamine in the hen's egg-micronucleus test (HET-MN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of N-nitrosodimethyl- and N-nitrosodiethylamine by rat hepatocytes: effects of pretreatment with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nitrosamineimpurities.com [nitrosamineimpurities.com]

A Technical Guide to N-Nitrosodiethylamine-d10 Analytical Standards for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of commercially available N-Nitrosodiethylamine-d10 (NDEA-d10) analytical standards. NDEA-d10 is a critical tool for the accurate quantification of N-Nitrosodiethylamine, a potential human carcinogen, in pharmaceutical products, food, and environmental samples. This guide outlines the specifications of NDEA-d10 standards from leading suppliers, details experimental protocols for its use as an internal standard, and provides visual workflows to aid in experimental design.

Commercial Supplier Specifications for this compound

The selection of a suitable analytical standard is paramount for achieving accurate and reproducible results. The following table summarizes the quantitative data for this compound standards available from prominent commercial suppliers.

| Supplier | Catalog Number | Concentration | Solvent | Purity/Isotopic Enrichment | Unit Size | Storage Temperature |

| LGC Standards | TRC-N525466-1MG | Neat | Not Applicable | >95% (HPLC) | 1 mg | 2°C - 8°C |

| DRE-A15681510ME-100 | 100 µg/mL | Methanol | Not Specified | 1 mL | Not Specified | |

| AccuStandard | NAS-D-003S | 100 µg/mL | Methanol | Not Specified | 1 mL | Freeze (<-10 °C)[1] |

| Biosynth | FN172632 | Not Specified | Not Specified | Not Specified | Not Specified | 2°C - 8°C |

| USP | 1472422 | 1 mg/mL | Acetonitrile | Not Specified | 1 mL | Not Specified |

| FUJIFILM Wako | 147-10011 | Not Specified | Not Specified | Assay: 98.0+% (capillary GC) | Not Specified | Keep at -20 degrees C[2][3][4] |

| Cambridge Isotope Laboratories, Inc. | DLM-7982-S | 1 mg/mL | Methylene chloride-D₂ | 98% | 1 mL | Refrigerated (+2°C to +8°C)[5] |

| Naarini Molbio Pharma | NIT-002 | Not Specified | Not Specified | Not Specified | Available in mg, Grams, ml | Refrigerator[6] |

| Simson Pharma Limited | OT10520002 | Not Specified | Not Specified | Not Specified | Not Specified | In Stock[7] |

Experimental Protocols: Utilizing NDEA-d10 as an Internal Standard

This compound is most commonly employed as an internal standard (IS) in analytical methods, particularly those utilizing mass spectrometry (MS). The use of a stable isotope-labeled internal standard is a robust technique to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification.

A general methodology for the use of NDEA-d10 as an internal standard in the analysis of a sample (e.g., a drug substance) for NDEA contamination is as follows:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the NDEA-d10 internal standard at a known concentration (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Prepare a series of calibration standards containing known concentrations of unlabeled NDEA. Each calibration standard should be spiked with a constant, known amount of the NDEA-d10 internal standard solution.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the sample to be analyzed.

-

Dissolve the sample in a suitable solvent.

-

Spike the dissolved sample with the same constant, known amount of the NDEA-d10 internal standard solution as used in the calibration standards.

-

-

Instrumental Analysis (LC-MS/MS or GC-MS):

-

Inject the prepared calibration standards and the sample solution into the chromatograph coupled to a mass spectrometer.

-

The mass spectrometer should be operated in a mode that allows for the selective monitoring of the molecular ions (or specific fragment ions) of both unlabeled NDEA and NDEA-d10.

-

-

Data Analysis:

-

For each injection, determine the peak area of both the unlabeled NDEA and the NDEA-d10 internal standard.

-

Calculate the response ratio by dividing the peak area of the unlabeled NDEA by the peak area of the NDEA-d10 internal standard.

-

Construct a calibration curve by plotting the response ratio of the calibration standards against the known concentrations of unlabeled NDEA.

-

Determine the concentration of NDEA in the sample by using the response ratio obtained from the sample injection and interpolating from the calibration curve.

-

Visualizing the Analytical Workflow

To further clarify the logical flow of using an internal standard for quantification, the following diagrams illustrate the key stages of the process.

Caption: A workflow diagram illustrating the use of NDEA-d10 as an internal standard.

Caption: Conceptual diagram of the internal standard method for quantification.

References

- 1. accustandard.com [accustandard.com]

- 2. [Deutero N-Nitrosodiethylamine (NDEA-d10) Solution (1 mL (1 mg/mL)) (N,N-Bis(ethyl-d5)nitrous amide))] - CAS [1219794-54-3] [store.usp.org]

- 3. 1219794-54-3・this compound Standard・147-10011[Detail Information] | [Analytical Chemistry][Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. 1219794-54-3・this compound Standard・147-10011[Detail Information] | [Analytical Chemistry][Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 5. N-Nitroso-diethylamine D10 1000 µg/mL in Methanol [lgcstandards.com]

- 6. This compound | 1219794-54-3 | FN172632 [biosynth.com]

- 7. epa.gov [epa.gov]

Methodological & Application

N-Nitrosodiethylamine-d10 as an Internal Standard for Sensitive and Accurate LC-MS/MS Quantification of Nitrosamine Impurities

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1][2] Regulatory agencies worldwide have established stringent limits for these impurities, necessitating highly sensitive and reliable analytical methods for their detection and quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose due to its high selectivity and sensitivity.[3][4] The use of stable isotope-labeled internal standards, such as N-Nitrosodiethylamine-d10 (NDEA-d10), is crucial for achieving accurate and precise quantification by compensating for variations in sample preparation and instrumental response.[5][6][7] This application note provides a detailed protocol for the use of NDEA-d10 as an internal standard in the LC-MS/MS analysis of N-Nitrosodiethylamine (NDEA) and other nitrosamines in pharmaceutical matrices.

Principle of Internal Standardization

An internal standard (IS) is a compound that is chemically similar to the analyte of interest but can be differentiated by the mass spectrometer.[6] Deuterated standards, like NDEA-d10, are ideal internal standards because they co-elute with the corresponding unlabeled analyte and exhibit similar ionization efficiency.[7][8][9] By adding a known amount of the IS to both the calibration standards and the samples, any loss of analyte during sample preparation or fluctuations in instrument performance will affect both the analyte and the IS to the same extent.[6][7] The ratio of the analyte peak area to the IS peak area is then used for quantification, leading to more accurate and reproducible results.[10]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of nitrosamine impurities using NDEA-d10 as an internal standard.

References

- 1. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]

- 2. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]

- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]

- 6. clearsynth.com [clearsynth.com]

- 7. texilajournal.com [texilajournal.com]

- 8. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pmda.go.jp [pmda.go.jp]

Application Note: Quantitative Analysis of N-Nitrosodiethylamine (NDEA) in Water Samples by LC-MS/MS Using Isotope Dilution with NDEA-d10

Abstract

This application note presents a detailed protocol for the quantitative analysis of N-nitrosodiethylamine (NDEA) in water samples. The method utilizes solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. N-Nitrosodiethylamine-d10 (NDEA-d10) is employed as an internal standard to ensure high accuracy and precision through isotope dilution. This method is suitable for researchers, scientists, and drug development professionals requiring sensitive and reliable determination of NDEA in aqueous matrices.

Introduction

N-nitrosodiethylamine (NDEA) is a potent carcinogen that can be present as a contaminant in various environmental and consumer products, including water sources.[1][2] Its detection at trace levels is crucial for public health and safety. Regulatory bodies worldwide have set stringent limits on the acceptable levels of nitrosamine impurities in pharmaceuticals and drinking water.[1] This necessitates the use of highly sensitive and selective analytical methods for their determination.

This protocol describes a robust and validated method for the quantification of NDEA in water, leveraging the stability and reliability of its deuterated analog, NDEA-d10, as an internal standard.[3] The use of LC-MS/MS provides excellent sensitivity and selectivity, minimizing matrix interference.[4][5]

Experimental Protocol

Materials and Reagents

-

NDEA standard

-

NDEA-d10 internal standard (ISTD) solution[6]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., Coconut Charcoal)[7][8]

Preparation of Standard Solutions

-

NDEA Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of NDEA standard in 10 mL of methanol.

-

NDEA-d10 Internal Standard (ISTD) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of NDEA-d10 in methanol.[6]

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the NDEA stock solution with a suitable solvent (e.g., water:methanol, 90:10 v/v).

-

Spiked Internal Standard Solution: Prepare a working internal standard solution of NDEA-d10 at a concentration of 1 µg/mL in water.

Sample Preparation (Solid-Phase Extraction - SPE)

-

Sample Collection: Collect 500 mL of the water sample.

-

Internal Standard Spiking: Add a known volume of the NDEA-d10 internal standard solution to the water sample.

-

SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with dichloromethane, methanol, and then water.

-

Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a controlled flow rate.

-

Washing: Wash the cartridge with ultrapure water to remove interfering substances.

-

Elution: Elute the retained analytes from the cartridge with a suitable organic solvent, such as dichloromethane or acetonitrile.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of the mobile phase.[9]

LC-MS/MS Analysis

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18).[7]

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol).[7][10]

-

Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[4]

-

Ionization Mode: Positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both NDEA and NDEA-d10 for confirmation and quantification.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained using this method.

Table 1: Method Performance Characteristics

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | [7][11][12] |

| Limit of Detection (LOD) | 0.1 - 5 ng/L | [11][12][13] |

| Limit of Quantification (LOQ) | 0.4 - 10 ng/L | [11][13] |

| Accuracy (Recovery) | 70 - 130% | [11][13] |

| Precision (%RSD) | < 15% | [11] |

Table 2: Example Calibration Curve Data

| Concentration (ng/L) | NDEA Response | NDEA-d10 Response | Response Ratio (NDEA/NDEA-d10) |

| 1 | 1500 | 10000 | 0.15 |

| 5 | 7500 | 10000 | 0.75 |

| 10 | 15000 | 10000 | 1.50 |

| 25 | 37500 | 10000 | 3.75 |

| 50 | 75000 | 10000 | 7.50 |

| 100 | 150000 | 10000 | 15.00 |

Diagrams

Caption: Experimental workflow for NDEA analysis in water.

Conclusion

The described method provides a reliable and sensitive approach for the quantitative analysis of NDEA in water samples. The use of solid-phase extraction for sample preparation and isotope dilution with NDEA-d10 ensures high accuracy and precision, making it a valuable tool for environmental monitoring and quality control in the pharmaceutical industry. The detailed protocol and performance data presented in this application note can be readily adopted by analytical laboratories.

References

- 1. cdn.who.int [cdn.who.int]

- 2. researchgate.net [researchgate.net]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Deutero N-Nitrosodiethylamine (NDEA-d10) Solution (1 mL (1 mg/mL)) (N,N-Bis(ethyl-d5)nitrous amide))] - CAS [1219794-54-3] [store.usp.org]

- 7. dspace.incdecoind.ro [dspace.incdecoind.ro]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

- 10. jocmr.com [jocmr.com]

- 11. researchgate.net [researchgate.net]

- 12. pjoes.com [pjoes.com]

- 13. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of N-Nitrosodiethylamine (NDEA) using Isotope Dilution Mass Spectrometry with NDEA-d10

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Nitrosodiethylamine (NDEA) is a semi-volatile organic chemical classified as a probable human carcinogen.[1] It has been detected as an impurity in various pharmaceutical products, particularly in the 'sartan' class of drugs, leading to widespread regulatory action and product recalls.[2][3] Accurate and sensitive quantification of NDEA is therefore critical to ensure drug safety and comply with stringent regulatory limits set by agencies like the FDA.[4][5]

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for precise quantification.[6][7] This method involves adding a known amount of a stable, isotopically labeled version of the analyte—in this case, N-Nitrosodiethylamine-d10 (NDEA-d10)—to the sample as an internal standard (IS).[8][9] Because NDEA-d10 is chemically identical to NDEA, it co-elutes and experiences the same extraction inefficiencies and matrix effects during sample preparation and analysis. By measuring the ratio of the native analyte to its labeled internal standard using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), highly accurate and precise quantification can be achieved, correcting for sample loss and ionization variations.[7]

This document provides a detailed protocol for the quantitative analysis of NDEA in drug substances using an LC-MS/MS method based on the principle of isotope dilution.

Experimental Protocol

This protocol is adapted from established methods for the analysis of nitrosamine impurities in pharmaceutical products.[3]

Materials and Reagents

-

Standards:

-

Solvents:

-

Apparatus:

Standard Solution Preparation

-

Internal Standard (IS) Stock Solution (NDEA-d10):

-

Prepare a stock solution of NDEA-d10 at a concentration of approximately 1 µg/mL in methanol.

-

Store this solution in an amber container, refrigerated.

-

-

Internal Standard Working Solution:

-

Dilute the IS Stock Solution with an appropriate solvent (e.g., water or methanol) to a final concentration of ~20 ng/mL.[11] This working solution will be used for spiking samples and standards.

-

-

NDEA Stock Solution:

-

Prepare a stock solution of NDEA at a concentration of approximately 50 ng/mL in water or methanol.[11]

-

-

Calibration Curve Standards:

-

Prepare a series of calibration standards by performing serial dilutions of the NDEA Stock Solution.

-

A typical concentration range might be 0.5 ng/mL to 50 ng/mL.[13]

-

Spike each calibration standard with a fixed volume of the Internal Standard Working Solution to achieve a constant IS concentration across all standards (e.g., 20 ng/mL).

-

Sample Preparation (for Drug Substance)

-

Accurately weigh approximately 80-100 mg of the drug substance into a 15 mL centrifuge tube.[14]

-

Add a precise volume of the Internal Standard Working Solution (e.g., 250 µL of 400 ng/mL IS solution or 12 µL of 1 µg/mL IS solution).

-

Add an appropriate volume of extraction solvent (e.g., 1% formic acid in water, or methanol).[10]

-

Vortex the sample for up to 20 minutes to ensure complete dissolution and mixing. Sonication for 5-10 minutes can also be applied.[11]

-

Centrifuge the sample at approximately 4,000-10,000 rpm for 10 minutes to pellet any undissolved excipients.[11]

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an amber LC-MS vial.[11]

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

| Parameter | Typical Condition |

| LC System | UHPLC or HPLC System |

| Column | C18 reverse-phase column (e.g., XSelect HSS T3, 3.5 µm, 3.0 mm x 150 cm) or equivalent[10] |

| Mobile Phase A | 0.1% Formic Acid in Water[10] |

| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile[10] |

| Gradient Program | Optimized to separate NDEA from matrix interferences. Example: Start at 5% B, ramp to 100% B, re-equilibrate.[10] |

| Flow Rate | 0.5 - 0.6 mL/min[10][14] |

| Column Temperature | 40 - 60 °C[10][14] |

| Injection Volume | 10 - 20 µL[10][14] |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Mode[10] |

| Source Temperature | 400 °C (for APCI)[10] |

| Gas Settings | Optimized for the specific instrument (e.g., Curtain gas, Collision gas, Gas 1)[10] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[2] |

Table 2: Multiple Reaction Monitoring (MRM) Transitions for NDEA and NDEA-d10

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| NDEA | 103.1 | 75.1 / 47.1 | Optimized per system |

| NDEA-d10 | 113.1 | 84.1 / 50.1 | Optimized per system |

Note: The specific m/z values and collision energies should be optimized for the instrument in use. The values presented are commonly cited.[2][11]

Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio (NDEA peak area / NDEA-d10 peak area) against the concentration of the NDEA calibration standards.

-

Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.99.[2]

-

Calculate the peak area ratio for the analyte in the prepared sample.

-

Determine the concentration of NDEA in the sample solution by using the regression equation from the calibration curve.

-

Calculate the final concentration of NDEA in the original drug substance (e.g., in ppm or ng/g) by accounting for the initial sample weight and dilution factors.

Quantitative Data Summary

The performance of the method should be validated according to ICH Q2(R1) guidelines.[15] Typical performance characteristics are summarized below.

Table 3: Example Method Performance Characteristics

| Parameter | Typical Acceptance Criteria / Value |

| Linearity (r²) | ≥ 0.99[2] |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL (0.001 - 0.005 ppm)[13] |

| Limit of Quantitation (LOQ) | 0.5 - 2.0 ng/mL (0.005 - 0.02 ppm)[10][13][16] |

| Accuracy / Recovery | 70 - 130% at the LOQ level[2] |

| Precision (%RSD) | < 15 - 25% at the LOQ level[2][15] |

Experimental Workflow Diagram

Caption: Workflow for NDEA analysis by Isotope Dilution LC-MS/MS.

References

- 1. shimadzu.com [shimadzu.com]

- 2. lcms.cz [lcms.cz]

- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]